N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound is a structurally complex molecule featuring a thiazole ring substituted with a 4-acetamidophenyl group, a 2,3-dihydrobenzo[b][1,4]dioxin moiety, and a 5-oxopyrrolidine-3-carboxamide scaffold. The thiazole ring is a heterocyclic aromatic system common in bioactive molecules, often contributing to interactions with biological targets such as enzymes or receptors . The dihydrobenzodioxin group may enhance metabolic stability or influence lipophilicity, while the pyrrolidone fragment could modulate solubility and conformational flexibility.
Properties
Molecular Formula |
C24H22N4O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N4O5S/c1-14(29)25-17-4-2-15(3-5-17)19-13-34-24(26-19)27-23(31)16-10-22(30)28(12-16)18-6-7-20-21(11-18)33-9-8-32-20/h2-7,11,13,16H,8-10,12H2,1H3,(H,25,29)(H,26,27,31) |
InChI Key |
OHPARNBOWUOQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,3-Dihydrobenzo[b][1, dioxin-6-yl Fragment
The 2,3-dihydrobenzo[b] dioxin core is synthesized via cyclization of catechol derivatives with ethylene glycol under acidic conditions. A key intermediate, 1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)ethanone (CAS 2879-20-1), is prepared through Friedel-Crafts acylation of 1,4-benzodioxane using acetyl chloride and AlCl₃ . Alternative routes involve nucleophilic substitution reactions, as demonstrated by the reaction of 6-acetyl-1,4-benzodioxane with sodium hydroxide in ethanol and dichloromethane, yielding 65% of the acetylated product .
For functionalization at the 6-position, 2,3-dihydrobenzo[b] dioxine-5-carboxylic acid (CAS 4442-53-9) is converted to its acyl chloride using thionyl chloride (SOCl₂) at 70–80°C for 4 hours . This intermediate is critical for subsequent amide bond formation with the pyrrolidine fragment.
Construction of the Thiazole Ring Bearing a 4-Acetamidophenyl Group
The thiazole moiety is synthesized via the Hantzsch thiazole synthesis , involving condensation of a thiourea derivative with an α-halo ketone. Specifically:
-
4-Acetamidobenzaldehyde is reacted with bromine in acetic acid to form α-bromo-4-acetamidophenyl ketone .
-
This intermediate is treated with thiourea in ethanol under reflux, yielding 4-(4-acetamidophenyl)thiazol-2-amine .
Key optimization includes maintaining anhydrous conditions to prevent hydrolysis of the acetamido group. The reaction typically achieves yields of 70–80% after recrystallization from methanol .
Preparation of the 5-Oxopyrrolidine-3-carboxamide Core
The pyrrolidone ring is constructed via cyclization of γ-aminobutyric acid derivatives. A representative pathway involves:
-
Methyl 4-oxopyrrolidine-3-carboxylate is synthesized by reacting γ-ketoglutaric acid with methanol under acidic conditions.
-
The ester is hydrolyzed to the free acid using NaOH, followed by activation as the acyl chloride with SOCl₂ .
-
Coupling with ammonium hydroxide yields 5-oxopyrrolidine-3-carboxamide .
Alternative methods employ Ring-Closing Metathesis (RCM) using Grubbs catalyst to form the pyrrolidone ring, though this approach requires stringent inert conditions .
Fragment Coupling and Final Assembly
The final step involves sequential amide bond formation:
-
The 2,3-dihydrobenzo[b][1, dioxin-6-yl acyl chloride is reacted with 5-oxopyrrolidine-3-carboxamide in dichloromethane using triethylamine as a base, yielding 1-(2,3-dihydrobenzo[b] dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide .
-
This intermediate is coupled with 4-(4-acetamidophenyl)thiazol-2-amine using a carbodiimide coupling agent (e.g., EDCl/HOBt) in DMF, achieving the target compound with 60–65% yield after purification by column chromatography .
Analytical Validation and Optimization
Reaction Monitoring : Progress is tracked via TLC (silica gel, hexane:EtOAc 3:1) and LC-MS. The final product exhibits a mass peak at m/z 505.2 [M+H]⁺ .
Purification : Recrystallization from methanol or acetonitrile enhances purity to >98%, as confirmed by HPLC .
Challenges :
-
Steric hindrance during the final coupling step reduces yields; increasing reaction temperature to 50°C improves efficiency .
-
The acetamido group is prone to hydrolysis under acidic conditions, necessitating pH-controlled environments .
Alternative Synthetic Routes and Scalability
A scalable one-pot method is explored, combining the thiazole and pyrrolidone fragments prior to coupling with the dihydrobenzo[d] dioxin moiety. This approach reduces purification steps but requires precise stoichiometric control to minimize side products .
Chemical Reactions Analysis
Types of Reactions
WAY-639108 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in WAY-639108, affecting its interaction with biological targets.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
WAY-639108 has several scientific research applications, including:
Cancer Research: As an inhibitor of Mcl-1, WAY-639108 is studied for its potential to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Biological Studies: The compound is used to study the role of Mcl-1 in cell survival and apoptosis, providing insights into cellular mechanisms.
Medicinal Chemistry: Researchers explore modifications of WAY-639108 to develop more potent and selective inhibitors for therapeutic use.
Pharmacology: The compound is used in pharmacological studies to understand its effects on different biological pathways and its potential side effects.
Mechanism of Action
WAY-639108 exerts its effects by binding to the protein Mcl-1, a member of the Bcl-2 family of proteins. Mcl-1 plays a crucial role in regulating apoptosis by inhibiting pro-apoptotic proteins. By inhibiting Mcl-1, WAY-639108 promotes the activation of these pro-apoptotic proteins, leading to cell death. This mechanism is particularly relevant in cancer cells, where Mcl-1 is often overexpressed to evade apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of thiazole-containing derivatives, which are frequently explored for their diverse biological activities. Below is a comparative analysis with structurally related compounds from the evidence:
Table 1: Structural Comparison of Thiazole-Containing Compounds
Key Observations:
Thiazole Modifications : The target compound’s 4-acetamidophenyl-substituted thiazole differs from the thiazolylmethyl groups in analogs listed in . This substitution may enhance target selectivity due to steric and electronic effects.
Dihydrobenzodioxin vs. Imidazolidinone/Oxazolidinone: The dihydrobenzodioxin moiety in the target compound offers a rigid, oxygen-rich aromatic system, contrasting with the imidazolidinone/oxazolidinone rings in analogs, which are associated with hydrogen-bonding interactions in antimicrobial agents .
Physicochemical and Analytical Comparisons
Critical Micelle Concentration (CMC) Analysis
These methods could theoretically apply to the target compound if it exhibits surfactant-like behavior due to its amphiphilic structure. For example:
- Spectrofluorometry : Detects CMC via changes in fluorescence intensity (e.g., 8.3 mM for BAC-C12) .
- Tensiometry : Measures surface tension reduction (e.g., 8.0 mM for BAC-C12) .
Computational and Electronic Comparisons
highlights the use of Multiwfn , a wavefunction analyzer, for studying molecular properties. Key comparisons could include:
- Electrostatic Potential (ESP): The acetamidophenyl group in the target compound may create distinct electron-deficient regions compared to the electron-rich thiazolylmethyl groups in analogs, affecting binding to charged targets.
- Bond Order Analysis: The dihydrobenzodioxin’s ether linkages might exhibit lower bond orders than the carbonyl groups in imidazolidinone-containing analogs, influencing stability .
Biological Activity
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide, with the chemical formula C24H22N4O5S and CAS Number 790237-66-0, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring linked to a benzo[b][1,4]dioxin moiety and a pyrrolidine structure, which are known to influence its biological activity. The molecular weight is approximately 478.52 g/mol. Its structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that thiazole derivatives effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway .
Antioxidant Activity
The compound's antioxidant properties have also been explored. Thiazole derivatives have shown potential in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial as oxidative stress is a significant contributor to various diseases, including neurodegenerative disorders .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. Studies suggest that it may inhibit monoamine oxidase (MAO) activity, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. The inhibition of MAO-B has been linked to improved cognitive function and reduced neurodegeneration in animal models .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like MAO-B and certain kinases involved in cell signaling pathways.
- Antioxidant Mechanism : It enhances cellular antioxidant defenses by upregulating endogenous antioxidant enzymes.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
Case Studies and Research Findings
Q & A
Q. What are the key steps and considerations for synthesizing this compound with high purity?
The synthesis typically involves multi-step organic reactions, including coupling of thiazole and pyrrolidine moieties, followed by carboxamide formation. Critical factors include:
- Reagent selection : Use coupling agents like EDCl/HOBt for amide bond formation to minimize racemization .
- Temperature control : Maintain 0–5°C during acid-sensitive steps (e.g., cyclization) to prevent side reactions .
- Purification : Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
- Yield optimization : Microwave-assisted synthesis can enhance reaction rates (e.g., 30% yield improvement in analogous thiadiazole derivatives) .
Q. Which spectroscopic techniques are essential for structural confirmation?
A combination of methods is required:
- NMR spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and acetamide methyl groups (δ 2.1 ppm) .
- ¹³C NMR : Confirm carbonyl signals (e.g., 5-oxopyrrolidine at ~170 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:
- Standardized assays : Re-test the compound under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
- Structural analogs : Compare with derivatives like N-(4-fluorophenyl)thiophene-2-carboxamide to identify activity trends linked to substituents (e.g., electron-withdrawing groups enhance binding) .
- Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm target binding affinity .
Q. What computational methods predict the compound’s interaction with biological targets?
Integrate the following approaches:
- Molecular docking : Use AutoDock Vina to model binding poses with COX-II or kinase targets. Focus on hydrogen bonds between the acetamide group and catalytic residues (e.g., Lys68 in COX-II) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex (RMSD < 2 Å indicates robust binding) .
- Free energy calculations : Apply MM-PBSA to estimate binding energies (ΔG < −7 kcal/mol suggests high affinity) .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Follow a tiered strategy:
- Analog synthesis : Modify substituents (e.g., replace 4-acetamidophenyl with 4-nitro or 4-cyano groups) and assess yield/purity .
- Biological screening : Test analogs in dose-response assays (e.g., IC₅₀ determination in cancer cell lines) .
- QSAR modeling : Use partial least squares (PLS) regression to correlate electronic parameters (Hammett σ) with activity .
- Crystallography : Solve co-crystal structures with targets (e.g., PDB deposition) to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
